molecular formula C27H19N3O8S2 B12791836 4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid CAS No. 7355-44-4

4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid

Cat. No.: B12791836
CAS No.: 7355-44-4
M. Wt: 577.6 g/mol
InChI Key: YTRLKPMFDHYCRN-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features multiple aromatic rings and sulfonic acid groups, contributing to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid typically involves a multi-step process. The key steps include:

    Diazotization: This involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a naphthalenesulfonic acid derivative, to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonic acid groups enhance its solubility, allowing it to interact with different molecular targets. The azo bond in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the active component is desired.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid derivatives: These compounds share similar structural features but differ in their functional groups and applications.

    Azo dyes: A broad class of compounds with similar azo bonds but varying in their substituents and properties.

Uniqueness

4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid stands out due to its unique combination of sulfonic acid groups and azo linkage, providing exceptional solubility, stability, and versatility in various applications.

Properties

CAS No.

7355-44-4

Molecular Formula

C27H19N3O8S2

Molecular Weight

577.6 g/mol

IUPAC Name

4-hydroxy-3-[[4-[(6-sulfonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C27H19N3O8S2/c31-26-23-4-2-1-3-22(23)25(40(36,37)38)15-24(26)30-29-19-9-5-16(6-10-19)27(32)28-20-11-7-18-14-21(39(33,34)35)12-8-17(18)13-20/h1-15,31H,(H,28,32)(H,33,34,35)(H,36,37,38)

InChI Key

YTRLKPMFDHYCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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